![molecular formula C15H10Cl2N2S B14712379 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline CAS No. 7147-19-5](/img/structure/B14712379.png)
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline is a chemical compound with the molecular formula C15H10Cl2N2S It is known for its unique structure, which includes a cinnoline core substituted with a 2,4-dichlorobenzylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline typically involves the reaction of cinnoline derivatives with 2,4-dichlorobenzylsulfanyl reagents. One common method includes the nucleophilic substitution reaction where a cinnoline derivative reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cinnoline core or the benzyl position, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cinnoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely due to the presence of the dichlorobenzylsulfanyl group, which can undergo various chemical transformations. These transformations can modulate the activity of enzymes or receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline can be compared with other cinnoline derivatives and benzylsulfanyl compounds:
Similar Compounds: 4-[(2,4-Dichlorobenzyl)sulfanyl]aniline, 8-bromo-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline.
Uniqueness: The presence of both the cinnoline core and the dichlorobenzylsulfanyl group makes this compound unique, providing a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
7147-19-5 |
|---|---|
Molekularformel |
C15H10Cl2N2S |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H10Cl2N2S/c16-11-6-5-10(13(17)7-11)9-20-15-8-18-19-14-4-2-1-3-12(14)15/h1-8H,9H2 |
InChI-Schlüssel |
MLYZJJTYBBAROU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN=N2)SCC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


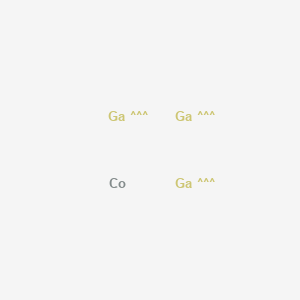
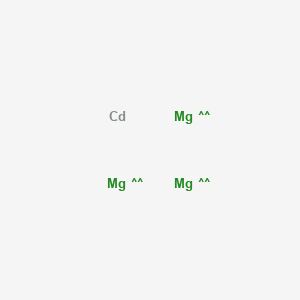
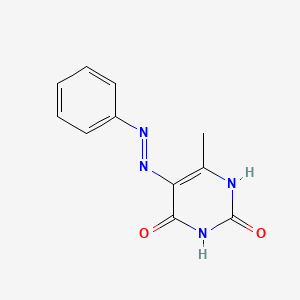
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)

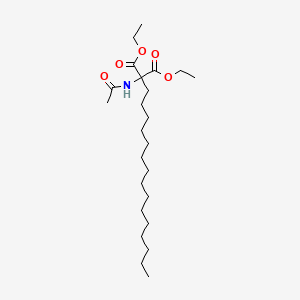
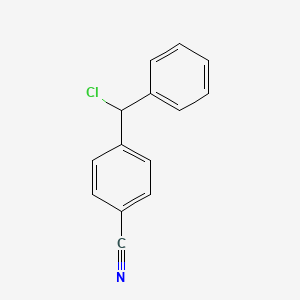
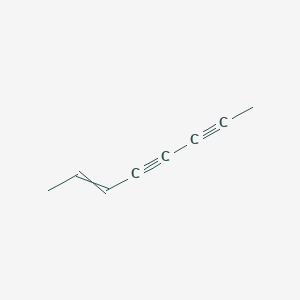
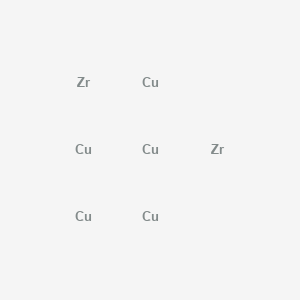
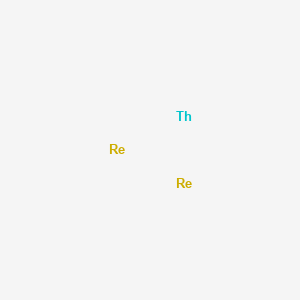


![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)

